molecular formula C9H6ClNO B1599665 4-(4-Chlorophenyl)oxazole CAS No. 832099-59-9

4-(4-Chlorophenyl)oxazole

Cat. No. B1599665
M. Wt: 179.6 g/mol
InChI Key: BVKCIMXCVGFZEN-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)oxazole is a chemical compound that belongs to the class of oxazoles . Oxazoles are important heterocyclic compounds that have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry . They are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Synthesis Analysis

The synthesis of oxazoles, including 4-(4-Chlorophenyl)oxazole, has been a subject of interest in recent years due to their increasing importance in the field of medicinal chemistry . The synthesis of oxazoles typically involves the cyclodehydration of β-hydroxy amides . Various reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, PPh3-CCl4 or by treatment with fluorinating reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® have been used for this purpose .


Molecular Structure Analysis

Oxazoles, including 4-(4-Chlorophenyl)oxazole, are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The presence of hetero atoms or groupings imparts preferential specificities in their biological responses .


Chemical Reactions Analysis

The oxidative aromatisation of oxazolines to the corresponding oxazoles is typically achieved using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane . Other reagents such as NiO2, CuBr2/DBU, NBS/hv, CuBr/peroxide or O2 gas have also been successfully employed, although largely for the oxidation of C5-unsubstituted oxazoline rings .

Scientific Research Applications

Anticancer and Antimicrobial Agents

  • Compounds incorporating 4-(4-Chlorophenyl)oxazole have shown promise in the synthesis of novel biologically potent heterocyclic compounds. These compounds have demonstrated significant anticancer activity against various cancer cell lines and have also exhibited in vitro antibacterial and antifungal activities. This suggests potential applications in the development of new pharmaceutical drugs to combat cancer and microbial infections (Katariya, Vennapu, & Shah, 2021).

Corrosion Inhibition

  • Research involving derivatives of 4-(4-Chlorophenyl)oxazole has explored their use as corrosion inhibitors, particularly in the context of protecting mild steel in acidic environments. These studies provide insights into their potential industrial applications for preventing metal corrosion (Bentiss et al., 2007).

Antibacterial Activity

  • Certain derivatives of 4-(4-Chlorophenyl)oxazole have been identified as potent DNA gyrase inhibitors with notable antibacterial activity. This suggests their potential as therapeutic agents, especially against quinolone-resistant and Gram-positive bacteria (Tanitame et al., 2004).

Photoreactivity Studies

  • The photooxidation of oxazole and its derivatives, including 4-(4-Chlorophenyl)oxazole, has been a subject of study. This research provides valuable information on the photoreactive properties of these compounds, potentially informing their use in photodynamic therapy and photochemistry applications (Zeinali et al., 2020).

Amyloidogenesis Inhibition

  • Oxazole compounds, particularly those with specific substituents like 4-(4-Chlorophenyl)oxazole, have been investigated for their ability to inhibit amyloid fibril formation. This research could lead to therapeutic applications in neurodegenerative diseases such as Alzheimer's (Razavi et al., 2005).

Synthesis of Heterocyclic Compounds

  • 4-(4-Chlorophenyl)oxazole has been used in the synthesis of novel heterocyclic compounds with antibacterial properties. These compounds have shown efficacy against various bacterial strains, indicating their potential in developing new antibacterial agents (Mehta, 2016).

properties

IUPAC Name

4-(4-chlorophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-8-3-1-7(2-4-8)9-5-12-6-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKCIMXCVGFZEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10461885
Record name 4-(4-chlorophenyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)oxazole

CAS RN

832099-59-9
Record name 4-(4-chlorophenyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
R Hussain, F Rahim, H Ullah, S Khan, M Sarfraz… - Molecules, 2023 - mdpi.com
Alzheimer’s disease (AD) is a degenerative neurological condition that severely affects the elderly and is clinically recognised by a decrease in cognition and memory. The treatment of …
Number of citations: 7 www.mdpi.com
A rights are reserved by Sujit, K Mohanty - Synthesis, 2015 - researchgate.net
Present study deals in the reaction of anilines with chloroacetyl chloride to produce an intermediate, which undergoes condensation with urea and thiourea under microwave irradiation …
Number of citations: 0 www.researchgate.net
CM Counceller - 2010 - search.proquest.com
The following dissertation deals with two research projects. The first project describes an efficient metal-free synthesis of 1H-indazoles. Indazoles exhibit a diverse range of …
Number of citations: 2 search.proquest.com
S Kakkar, B Narasimhan - BMC chemistry, 2019 - bmcchem.biomedcentral.com
The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry have been increased in the past few years. Oxazole is an important heterocyclic …
Number of citations: 150 bmcchem.biomedcentral.com
IPC Class, A USPC - 2017 - patentsencyclopedia.com
The invention relates to the use of compounds of general structure (I) in modulation of the Wnt pathway [Formula should be inserted here] wherein R. sup. 1, R. sup. 2, R. sup. 3, R. sup. …
Number of citations: 0 www.patentsencyclopedia.com
谷井沙織 - (No Title), 2018 - core.ac.uk
IR M mm aryl broad butyl circa calculated catalyst cyclooctadiene doublet double doublet dibenzylideneacetone N, N’-dimethylformamide Bis [2-(diphenylphosphino) phenyl] ether 1, 2-…
Number of citations: 7 core.ac.uk

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